
(1R,2S)-2-aminocyclohexanol
Vue d'ensemble
Description
(1R,2S)-2-aminocyclohexanol: is a chemical compound with the molecular formula C6H13NO It is a stereoisomer of 2-aminocyclohexanol, characterized by the cis configuration of the amino and hydroxyl groups on the cyclohexane ring
Mécanisme D'action
Target of Action
The primary target of (1R,2S)-2-aminocyclohexanol, also known as cis-2-Aminocyclohexanol, is the Tyrosine-protein kinase SYK . This protein plays a crucial role in the adaptive immune response and is involved in several signaling pathways leading to cytokine secretion, cell proliferation, and phagocytosis.
Mode of Action
It is known that the compound interacts with its target, potentially inhibiting its function . This interaction could lead to changes in the signaling pathways regulated by the Tyrosine-protein kinase SYK, affecting cellular functions such as cytokine secretion and cell proliferation.
Biochemical Pathways
The biochemical pathways affected by this compound are those regulated by the Tyrosine-protein kinase SYK. These include pathways involved in the immune response, such as the B cell receptor signaling pathway . The downstream effects of these pathway alterations could include changes in immune cell function and response.
Result of Action
The molecular and cellular effects of this compound’s action would likely involve changes in immune cell function due to alterations in the signaling pathways regulated by the Tyrosine-protein kinase SYK . These changes could potentially affect the body’s immune response.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules that could interact with the compound, and the specific characteristics of the target cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-aminocyclohexanol typically involves the cyclization of cyclohexene followed by a series of reactions. One common method starts with cyclohexene, which is mixed with acetonitrile and water, and then reacted with common raw materials such as NXS or CH3CONHX in the presence of a catalyst. The reaction proceeds through cyclization, ring-opening, and salifying steps to yield enantiomerically pure cis-2-aminocyclohexanol .
Industrial Production Methods: Industrial production of cis-2-aminocyclohexanol often involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, with careful control of reaction conditions to ensure the desired stereochemistry is achieved .
Analyse Des Réactions Chimiques
Types of Reactions: (1R,2S)-2-aminocyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogenation with catalysts such as palladium on carbon (Pd/C) or Raney nickel.
Substitution: Often involves nucleophilic reagents under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce different stereoisomers of aminocyclohexanol .
Applications De Recherche Scientifique
(1R,2S)-2-aminocyclohexanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of various chemical products, including surfactants and plasticizers.
Comparaison Avec Des Composés Similaires
trans-2-Aminocyclohexanol: Another stereoisomer with different spatial arrangement of the amino and hydroxyl groups.
Cyclohexanol: Lacks the amino group, resulting in different chemical properties.
2-Aminocyclohexanone: Contains a ketone group instead of a hydroxyl group, leading to distinct reactivity.
Uniqueness: (1R,2S)-2-aminocyclohexanol is unique due to its specific cis configuration, which imparts distinct stereochemical properties and reactivity compared to its trans counterpart and other related compounds .
Propriétés
IUPAC Name |
(1R,2S)-2-aminocyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMCFTMVQORYJC-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the reactivity of cis-2-aminocyclohexanol in N-alkylation reactions compared to its trans isomer?
A1: [] Unlike its trans counterpart, cis-2-aminocyclohexanol shows resistance to dialkylation with lower alkylating agents, primarily forming N-monoalkyl derivatives. This difference in reactivity is attributed to the intramolecular hydrogen bonding between the hydroxyl and amino groups in the cis isomer. This hydrogen bond hinders the approach of a second alkylating agent, making the formation of N-dialkyl derivatives less favorable. [https://www.semanticscholar.org/paper/3381a6b6891a71cd1326e5a6c2ba61be5b5c7bcf]
Q2: How does acetylation of cis-2-aminocyclohexanol differ from other alicyclic amines?
A2: [] Unlike other alicyclic amines that produce a mix of N-acetylated and N,N-diacetylated products when reacted with excess acetic anhydride, cis-2-aminocyclohexanol predominantly yields the O,N-diacetyl derivative. This selectivity arises from the neighboring hydroxyl group participating in the reaction, leading to preferential acetylation of both the oxygen and nitrogen atoms. [https://www.semanticscholar.org/paper/492cb3df51530fa6913a265dba23ebba621b97d9]
Q3: Can cis-2-aminocyclohexanol be used as a starting material for synthesizing enantiomerically pure compounds?
A3: [, ] Yes, cis-2-aminocyclohexanol can be enzymatically resolved to obtain its enantiomers. These enantiomers serve as valuable chiral building blocks in the synthesis of more complex molecules, including the TRPML inhibitor trans-ML-SI3. This approach provides access to enantiomerically pure compounds crucial for medicinal chemistry and drug discovery. [https://www.semanticscholar.org/paper/75cfd166045e5cf66a18eef7d55d861d84b58b93, https://www.semanticscholar.org/paper/e91167d44da117394b7f6d8d8ddb2db864b3d9f1]
Q4: Can cis-2-aminocyclohexanol derivatives be used as ligands in asymmetric catalysis?
A4: [] Yes, O,N-bis(diphenylphosphino) derivatives of cis-2-aminocyclohexanol ("PONP") can act as chiral ligands in rhodium-based catalysts. These catalysts demonstrate enantioselective hydrogenation of dehydro-α-acylamino acids with high enantiomeric excess (ee), showcasing their potential for asymmetric synthesis applications. [https://www.semanticscholar.org/paper/6dc6f3e1cc19d2666effb57b555187d8fd725a2a]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



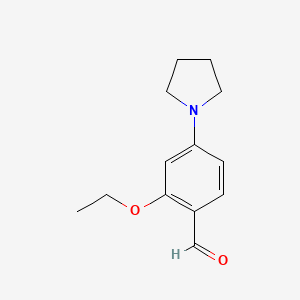
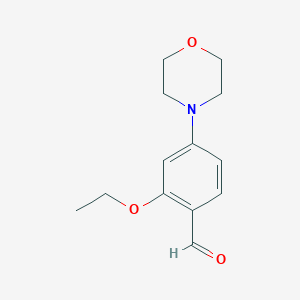
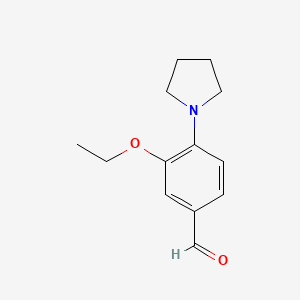
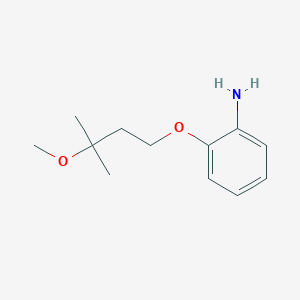


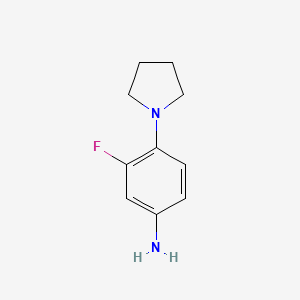
![5-Methyl-1-o-tolyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1310284.png)
![6-(2-Hydroxy-ethyl)-3-methyl-5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B1310288.png)

![[1-(3-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1310303.png)

![3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1310309.png)
